Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate
Overview
Description
Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate is a heterocyclic compound that features a pyridazine ring substituted with an azepane group and an ethyl ester
Mechanism of Action
Target of Action
Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and are utilized against a range of biological targets . .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities
Biochemical Pathways
Pyridazine derivatives have been shown to affect a range of biological targets and physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with azepane and ethyl chloroformate. The reaction is usually carried out under reflux conditions in the presence of a base such as triethylamine to facilitate the formation of the ester linkage.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the ester or azepane moieties using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted esters or amines.
Scientific Research Applications
Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:
Pyridazine: A simple diazine ring with two adjacent nitrogen atoms.
Pyridazinone: A pyridazine ring with a ketone group.
Pyrimidine: A diazine ring with nitrogen atoms at positions 1 and 3.
Uniqueness: this compound is unique due to the presence of the azepane group, which imparts specific steric and electronic properties that can influence its reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials.
Properties
IUPAC Name |
ethyl 6-(azepan-1-yl)pyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-13(17)11-7-8-12(15-14-11)16-9-5-3-4-6-10-16/h7-8H,2-6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCNSUDLUNWOFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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